

Application Notes and Protocols: Malaprade Oxidation using Sodium Paraperiodate

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Compound of Interest		
Compound Name:	Sodium paraperiodate	
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Introduction

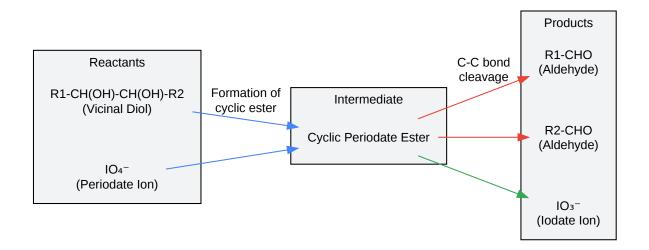
The Malaprade oxidation, first reported by Léon Malaprade in 1928, is a chemical reaction that facilitates the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) to yield two carbonyl groups (aldehydes or ketones).[1][2][3] This reaction is typically carried out using periodic acid (HIO₄) or its salts, such as sodium metaperiodate (NaIO₄) and **sodium paraperiodate** (Na₅IO₆). Sodium periodate is a widely used reagent due to its stability, ease of handling, and selectivity.[4] The reaction is highly specific for vicinal diols and can also be applied to α -hydroxy carbonyls, 1,2-dicarbonyls, and α -amino alcohols.[5]

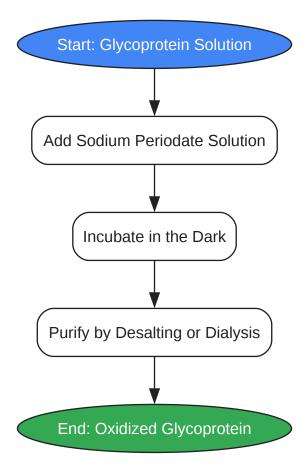
The Malaprade oxidation is a valuable tool in organic synthesis and has found numerous applications in carbohydrate chemistry, glycoprotein modification, and the synthesis of complex natural products and pharmaceuticals.[4][6] The reaction proceeds under mild conditions, typically in aqueous solutions, and often gives high yields of the desired carbonyl compounds. [4]

Reaction Mechanism

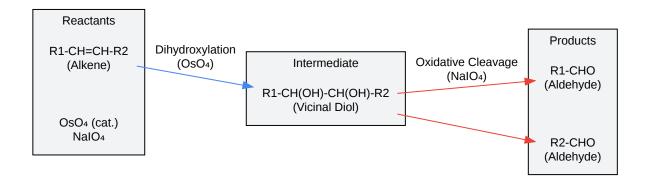
The mechanism of the Malaprade oxidation involves the formation of a cyclic periodate ester intermediate.[4] The vicinal diol reacts with the periodate ion to form this cyclic intermediate, which then undergoes a concerted fragmentation to yield the two carbonyl compounds and a reduced iodate species.[7]











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